molecular formula C18H19N3O4S B10992099 ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10992099
M. Wt: 373.4 g/mol
InChI Key: LBXNHHQSBNAKKD-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Ester: The compound contains an ethyl ester group (C₂H₅COO-), which imparts lipophilicity and influences its solubility and bioavailability.

    Indole Moiety: The indole ring (1H-indol-2-yl) contributes aromaticity and plays a crucial role in its biological activity.

    Thiazole Ring: The thiazole ring (1,3-thiazole) adds heterocyclic character and can participate in various reactions.

Preparation Methods

Synthetic Routes::

Industrial Production:: The industrial-scale synthesis typically optimizes the most efficient and cost-effective route based on yield, scalability, and safety considerations.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its stability and reactivity.

    Substitution Reactions: The ester group can be hydrolyzed or substituted under appropriate conditions.

    Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.

    Major Products: The final product depends on the specific synthetic pathway and reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to the indole scaffold’s bioactivity.

    Biological Studies: Explore its effects on cellular processes, receptors, and enzymes.

    Materials Science: Assess its use in functional materials or sensors.

Mechanism of Action

    Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.

    Pathways: Understand the signaling pathways modulated by its interaction.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other indole-based or thiazole-containing molecules.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[[1-(2-methoxyethyl)indole-2-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)15-10-12-6-4-5-7-14(12)21(15)8-9-24-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22)

InChI Key

LBXNHHQSBNAKKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2CCOC

Origin of Product

United States

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